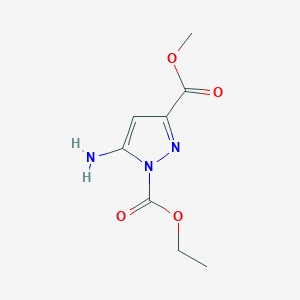

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 1-O-ethyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate , derived from its pyrazole backbone substituted with amino and dicarboxylate ester groups. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The numbering begins at the nitrogen atom bearing the ethyl ester group (position 1), followed by the adjacent nitrogen (position 2), and the amino group at position 5. The carboxylate groups at positions 1 and 3 are esterified with ethyl and methyl groups, respectively.

The molecular formula is C₈H₁₁N₃O₄ , corresponding to a molecular weight of 213.19 g/mol . A comparative table of key identifiers is provided below:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 728896-69-3 | |

| Molecular Formula | C₈H₁₁N₃O₄ | |

| SMILES Notation | CCOC(=O)N1C(=CC(=N1)C(=O)OC)N | |

| InChI Key | BAWIWSHHOZWMIS-UHFFFAOYSA-N |

The SMILES string highlights the ethyl (CCOC) and methyl (OC) ester groups attached to the carbonyl moieties at positions 1 and 3, respectively, as well as the amino group (-NH₂) at position 5.

X-ray Crystallography and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this compound is not available in the provided literature, insights can be inferred from structurally related pyrazole derivatives. For example, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate (C₇H₁₁N₃O₂S) crystallizes in a triclinic system with intermolecular N–H⋯O hydrogen bonds stabilizing its lattice. Similarly, ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate forms a network of eight intermolecular hydrogen bonds involving nitro and amino groups.

These studies suggest that the title compound’s crystal packing may involve hydrogen bonds between the amino group (–NH₂) and ester carbonyl oxygen atoms. Computational models predict a planar pyrazole ring with ester substituents adopting orientations perpendicular to the aromatic plane to minimize steric hindrance. The 3D conformation is further stabilized by resonance within the pyrazole ring and conjugation between the amino group and adjacent carbonyl moieties.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Although experimental spectroscopic data for this compound is limited in the provided sources, its functional groups allow for predictable spectral features:

Infrared (IR) Spectroscopy :

The ester carbonyl groups (C=O) are expected to exhibit strong absorption bands near 1700–1750 cm⁻¹ , while the amino group (–NH₂) would show N–H stretching vibrations at 3300–3500 cm⁻¹ . The pyrazole ring’s C–N and C–C stretches would appear between 1400–1600 cm⁻¹ .Nuclear Magnetic Resonance (NMR) :

In the ¹H NMR spectrum , the ethyl group’s methylene protons (–OCH₂CH₃) would resonate as a quartet (~4.2 ppm ), and the methyl ester (–OCH₃) as a singlet near 3.8 ppm . The amino protons (–NH₂) would appear as a broad singlet at 5.0–6.0 ppm , while pyrazole ring protons would integrate for two distinct signals in the aromatic region (6.5–8.5 ppm ).Ultraviolet-Visible (UV-Vis) Spectroscopy :

The conjugated π-system of the pyrazole ring and amino group would absorb in the 250–300 nm range, typical of aromatic heterocycles with electron-donating substituents.

Comparative Analysis with Related Pyrazole Dicarboxylate Derivatives

The structural and electronic features of this compound can be contrasted with those of analogous pyrazole derivatives:

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate :

- Replacing the 1,3-dicarboxylate groups with a methylsulfanyl (–SMe) group at position 3 reduces polarity and increases lipophilicity (LogP = 0.84 vs. 0.24 for the title compound).

- The methylsulfanyl group participates in weaker van der Waals interactions compared to hydrogen-bonding carboxylate esters.

Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate :

Ethyl 5-amino-1-(5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3-methyl-1H-pyrazole-4-carboxylate :

The title compound’s combination of amino and ester groups balances solubility and crystallinity, making it a versatile intermediate for further functionalization. Its lack of bulky substituents (e.g., phenyl or nitro groups) may enhance reactivity in nucleophilic substitution reactions compared to bulkier analogs.

Properties

CAS No. |

1246555-70-3 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-O-ethyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-6(9)4-5(10-11)7(12)14-2/h4H,3,9H2,1-2H3 |

InChI Key |

BAWIWSHHOZWMIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(=CC(=N1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- β-Ketonitrile Precursors: Typically, β-ketonitriles bearing ester groups such as ethyl and methyl esters are synthesized or commercially obtained.

- Hydrazine Derivatives: Hydrazine hydrate or substituted hydrazines are used to introduce the amino group at position 5.

- Solvents and Temperature: Reactions are commonly performed in ethanol or methanol under reflux conditions for several hours (e.g., 5-24 hours), with temperature control to optimize yield and purity.

Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | β-Ketonitrile (with ethyl and methyl ester groups) + Hydrazine hydrate | Formation of hydrazone intermediate via nucleophilic attack |

| 2 | Cyclization under reflux in ethanol | Intramolecular attack on nitrile carbon to form 5-aminopyrazole ring |

| 3 | Isolation and purification | Crystallization or chromatography to obtain pure this compound |

This method yields the target compound in moderate to good yields (typically 40-60%) depending on reaction conditions and purity of starting materials.

Alternative Synthetic Routes and Improvements

Use of Hydrazono-α-bromoglyoxylates and Nitrile Imines

An alternative approach involves generating nitrile imines in situ from hydrazono-α-bromoglyoxylates, which then undergo 1,3-dipolar cycloaddition with ethyl cyanoacetate to form polysubstituted pyrazole dicarboxylates. Subsequent reaction with hydrazine hydrate affords 5-amino-substituted pyrazoles with ester groups at positions 1 and 3.

- This method allows for moderate yields (40-56%) and provides a route to structurally diverse pyrazole derivatives.

- The reaction is typically carried out at room temperature in dry ethanol with sodium ethoxide as a base.

- The products are characterized by IR, NMR, and mass spectrometry confirming the presence of amino and ester functionalities.

Controlled Temperature and Feeding Sequence

A patented method for related pyrazole esters (e.g., 1,3-dimethyl-1H-pyrazole-5-ethyl formate) emphasizes the importance of:

- Maintaining low temperatures (below 15 °C) during initial mixing of ethanol, sodium ethoxide, diethyl oxalate, and acetone to form intermediates.

- Slow addition of methylhydrazine at 5-15 °C followed by heating to 40-50 °C for 6 hours to complete cyclization.

- This approach improves conversion rates, reduces impurities, and enhances purity and yield, which can be adapted for the synthesis of 1-ethyl 3-methyl derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Steps | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitrile with ethyl/methyl esters, hydrazine hydrate | Hydrazone formation, cyclization | Reflux in ethanol, 5-24 h | 40-60% | Most versatile, widely used |

| Nitrile Imines + Ethyl Cyanoacetate Cycloaddition | Hydrazono-α-bromoglyoxylates, ethyl cyanoacetate, hydrazine hydrate | 1,3-dipolar cycloaddition, hydrazine reaction | Room temp, ethanol, sodium ethoxide | 40-56% | Allows structural diversity |

| Controlled Temperature Multi-step Synthesis | Ethanol, sodium ethoxide, diethyl oxalate, acetone, methylhydrazine | Intermediate formation, hydrazine addition, cyclization | 0-50 °C, 24 h + 6 h | High (not specified) | Improved purity and yield |

Research Findings and Characterization

- The synthesized this compound exhibits characteristic IR absorption bands for amino groups (~3300-3400 cm⁻¹) and ester carbonyl groups (~1700 cm⁻¹).

- ^1H NMR spectra show signals corresponding to ethyl and methyl ester protons, as well as broad signals for the amino protons around 5.4 ppm.

- ^13C NMR confirms the presence of ester carbonyl carbons and pyrazole ring carbons.

- Mass spectrometry typically shows molecular ion peaks consistent with the expected molecular weight.

- These data confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. Studies have shown that compounds similar to 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate can inhibit tumor growth by inducing apoptosis in cancer cells. The dual carboxylic acid groups may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Neurological Research : There is growing interest in the neuroprotective properties of pyrazole derivatives. Initial studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Agricultural Applications

- Herbicide Development : Due to its chemical structure, this compound may serve as a precursor for developing new herbicides. The ability to modify the compound's functional groups could lead to formulations that target specific weeds while minimizing damage to crops.

- Fungicidal Properties : Similar pyrazole derivatives have demonstrated antifungal activity against various plant pathogens. This suggests that this compound could be explored for use in agricultural fungicides.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of pyrazole derivatives, including the target compound. The results indicated that these compounds could significantly reduce tumor size in animal models by inducing apoptosis through mitochondrial pathways .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. In vitro experiments demonstrated that treatment with these compounds reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Mechanism of Action

The mechanism of action of 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

- 1-Methyl 3-ethyl 5-amino-1H-pyrazole-1,3-dicarboxylate

- 1-Phenyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate

- 1-Ethyl 3-methyl 5-hydroxy-1H-pyrazole-1,3-dicarboxylate

Uniqueness: 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methyl groups, along with the amino group, enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 213.191 g/mol

- Boiling Point : 387.6 °C

- Density : 1.41 g/cm³

- Flash Point : 188.2 °C

Biological Activity Overview

This compound exhibits various biological activities, including antiviral, anti-inflammatory, and antibacterial properties. Its structural features allow it to interact with multiple biological targets, making it a versatile candidate in drug development.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of pyrazole compounds have shown effectiveness against viruses such as Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV).

| Compound | Virus Target | EC50 Value (µg/mL) | Activity |

|---|---|---|---|

| A-87380 | HSV | 500 | High |

| Compound 5 | HAV | 20 | Highest |

These compounds were tested in vitro, demonstrating significant inhibition of viral replication and highlighting their potential for further development as antiviral therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies indicate that these compounds can reduce inflammation markers in various cell lines, suggesting their utility in treating inflammatory diseases .

Study on Antiviral Efficacy

In a study focusing on the antiviral properties of pyrazole derivatives, researchers synthesized several compounds and evaluated their efficacy against HSV-1. The results indicated that the introduction of ester groups significantly enhanced antiviral activity compared to their acid counterparts. For example:

- Compound Characteristics :

- Structure : Esters generally exhibited better performance.

- Mechanism : Enhanced cell permeability and interaction with viral proteins.

This study underscores the importance of structural modifications in optimizing biological activity .

Research on Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives in a murine model of inflammation. The findings revealed that treatment with these compounds resulted in a marked decrease in edema and inflammatory cytokines, supporting their potential use in clinical settings for managing inflammatory disorders .

Q & A

Q. How does substituent variation impact pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.